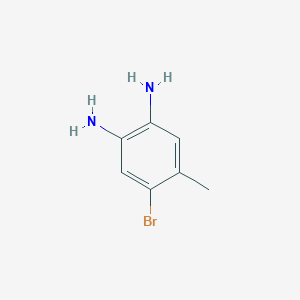

4-Bromo-5-methylbenzene-1,2-diamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYYESJDKPVYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625985 | |

| Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-44-8 | |

| Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Precursor in Organic Synthesis

The primary value of 4-bromo-5-methylbenzene-1,2-diamine lies in its role as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The ortho-diamine functionality is a key feature, readily participating in cyclocondensation reactions to form stable five- or six-membered rings.

One of the most prominent applications is in the synthesis of substituted benzimidazoles. By reacting this compound with various aldehydes, carboxylic acids, or their derivatives, researchers can construct the benzimidazole (B57391) core. For instance, condensation with cyanogen (B1215507) bromide yields 6-bromo-5-methyl-1H-benzimidazol-2-amine. The resulting benzimidazole ring system is a common scaffold in many biologically active compounds. A patent for benzimidazole-proline derivatives highlights the use of the closely related 5-bromo-3-methylbenzene-1,2-diamine (B1270904) in the synthesis of complex molecules for pharmaceutical research, underscoring the importance of this class of precursors. google.com

Similarly, this diamine is a crucial precursor for quinoxalines, another important class of nitrogen-containing heterocycles. The reaction with α-dicarbonyl compounds, such as diethyl oxalate, leads to the formation of the quinoxaline (B1680401) ring system. Microwave-assisted synthesis has been shown to efficiently produce 6-bromo-1,4-diethyl-7-methylquinoxaline-2,3-dione from this precursor. These quinoxaline derivatives are investigated for their applications in materials science and as pharmaceuticals.

The reactivity of this compound is summarized in the table below, showcasing its versatility as a synthetic precursor.

| Reaction Type | Reagents/Conditions | Product Class |

| Benzimidazole Synthesis | Aldehydes, Carboxylic Acids, Cyanogen Bromide | Substituted Benzimidazoles |

| Quinoxaline Formation | α-Dicarbonyl Compounds (e.g., Diethyl Oxalate) | Substituted Quinoxalines |

| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄ | 4-Aryl-5-methylbenzene-1,2-diamines |

| Nucleophilic Aromatic Substitution | Amines, Alcohols | Functionalized Diamines |

Role As a Functionalized Building Block in Contemporary Chemical Science

Beyond its role as a simple precursor, 4-bromo-5-methylbenzene-1,2-diamine functions as a "building block." This term implies that the compound not only provides the basic carbon skeleton but also imparts specific properties to the final molecule due to its unique substitution pattern. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromine atom influences the electronic characteristics and reactivity of the entire molecule.

In the field of materials science, this building block is utilized in the development of new polymers and composites. The diamine functionality can be used to form polyamides or polyimides. The presence of the bromine atom offers a site for further modification, such as cross-linking or the introduction of other functional groups through reactions like palladium-catalyzed Suzuki coupling. This allows for the fine-tuning of the material's properties, including thermal stability and chemical resistance.

In medicinal chemistry, the compound serves as a scaffold for creating new biologically active agents. synhet.com The bromo- and methyl-substituted benzene (B151609) ring can interact with biological targets, while the diamine portion is used to construct the core heterocyclic structure. The bromine atom can also serve as a handle for introducing more complex fragments or for radiolabeling studies. The strategic placement of the substituents is crucial, as it directs the compound's reactivity and its ultimate biological function. The synthesis of various bioactive molecules often relies on such versatile building blocks to explore structure-activity relationships efficiently. semanticscholar.org

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a valuable intermediate in the preparation of various heterocyclic compounds, requires careful strategic planning to ensure correct isomer formation. This article explores the primary methodologies for its synthesis, focusing on regioselective bromination, reduction of nitro precursors, and modern microwave-assisted techniques.

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Methylbenzene 1,2 Diamine

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. mdpi.com The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. mdpi.comscribd.com In this pathway, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate. youtube.com The aromaticity is restored in the second step by the departure of the leaving group. youtube.com

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. scribd.comyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. scribd.comyoutube.com

In the case of 4-Bromo-5-methylbenzene-1,2-diamine, the benzene (B151609) ring is substituted with electron-donating groups: two amino (-NH₂) groups and one methyl (-CH₃) group. These groups increase the electron density of the aromatic ring, making it nucleophilic in nature and thus deactivating it towards attack by external nucleophiles. Consequently, the bromine atom on this compound is generally unreactive towards traditional nucleophilic aromatic substitution reactions. The high-energy carbanionic intermediate that would need to form is not sufficiently stabilized, making this pathway energetically unfavorable under standard SNAr conditions. scribd.com

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile alternative for functionalizing aryl halides that are unreactive in SNAr reactions. youtube.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron reagent (like a boronic acid or ester) and an organic halide or triflate, conducted in the presence of a base. musechem.com This reaction is a powerful method for forming carbon-carbon bonds to create biaryl compounds, styrenes, and conjugated systems. wikipedia.org

The this compound molecule is a suitable substrate for Suzuki-Miyaura coupling at the C4 position. The reaction would involve the coupling of the aryl bromide with a selected boronic acid (R-B(OH)₂) to yield a 4-aryl-5-methylbenzene-1,2-diamine derivative.

General Reaction Parameters for Suzuki-Miyaura Coupling:

| Parameter | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) complexes |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH |

| Solvent | Toluene, 1,4-dioxane, DMF, or aqueous mixtures |

| Temperature | Room temperature to reflux (typically 80-110 °C) |

This table presents generalized conditions for Suzuki-Miyaura reactions based on common literature procedures for aryl bromides. Specific conditions for this compound would require experimental optimization.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is highly effective for the vinylation of aryl halides. wikipedia.orglibretexts.org

This compound can serve as the aryl halide component in a Heck reaction. Coupling with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a new carbon-carbon bond at the C4 position, resulting in a 4-vinyl-5-methylbenzene-1,2-diamine derivative. The reaction typically favors the formation of the trans isomer. researchgate.net

General Reaction Parameters for Heck Coupling:

| Parameter | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ |

| Ligand | Phosphine ligands (e.g., PPh₃, BINAP) or N-heterocyclic carbenes (NHCs) |

| Base | Triethylamine (B128534) (Et₃N), K₂CO₃, or NaOAc |

| Solvent | DMF, NMP, acetonitrile, or toluene |

| Temperature | 80-140 °C |

This table presents generalized conditions for Heck reactions based on common literature procedures for aryl bromides. Specific conditions for this compound would require experimental optimization.

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. researchgate.netorganic-chemistry.org

This methodology can be applied to this compound to introduce an alkynyl substituent at the C4 position. The reaction with a terminal alkyne (R-C≡CH) would yield a 4-alkynyl-5-methylbenzene-1,2-diamine. This transformation is valuable for the synthesis of precursors to complex heterocyclic systems and functional materials.

General Reaction Parameters for Sonogashira Coupling:

| Parameter | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA) |

| Solvent | THF, DMF, or toluene |

| Temperature | Room temperature to 100 °C |

This table presents generalized conditions for Sonogashira reactions based on common literature procedures for aryl bromides. Specific conditions for this compound would require experimental optimization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction has broad utility for creating arylamines from aryl halides that are unreactive under other conditions.

Applying the Buchwald-Hartwig amination to this compound would involve coupling the bromine-bearing carbon with a primary or secondary amine (R¹R²NH). This would result in the formation of a new C-N bond, yielding a N¹,N¹,5-trimethyl-benzene-1,2,4-triamine derivative, effectively substituting the bromine atom with a new amino group.

General Reaction Parameters for Buchwald-Hartwig Amination:

| Parameter | Typical Reagents/Conditions |

|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) |

| Base | A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃ |

| Solvent | Toluene, 1,4-dioxane, or THF |

| Temperature | Room temperature to 110 °C |

This table presents generalized conditions for Buchwald-Hartwig aminations based on common literature procedures for aryl bromides. Specific conditions for this compound would require experimental optimization.

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors.

Electronic Effects : The aryl-bromine bond is the site of the initial oxidative addition step in the catalytic cycle. The rate of this step is influenced by the electron density of the aromatic ring. The two amino groups and the methyl group are all electron-donating groups (EDGs), which increase the electron density on the benzene ring. This increased electron density can slow down the rate of oxidative addition of the Pd(0) catalyst to the C-Br bond, as this step is generally favored for electron-poor aryl halides. However, these reactions are still highly feasible and widely reported for electron-rich aryl bromides under optimized conditions.

Steric Effects : The substituents ortho to the bromine atom can significantly impact the reaction rate. In this compound, the C4-Br bond is flanked by a methyl group at the C5 position and a hydrogen atom at the C3 position. The methyl group provides some steric hindrance, which can influence the approach of the bulky palladium catalyst complex. This steric effect is generally considered moderate and is not expected to prevent the reaction, though it might necessitate the use of specific ligands designed to accommodate substituted substrates. The two amino groups are located further away and are unlikely to exert a significant direct steric effect on the oxidative addition at the C-Br bond. However, they can act as coordinating groups to the metal center, which may influence the catalyst's activity and stability.

Electrophilic Aromatic Substitution Patterns and Regiochemical Control

Electrophilic Aromatic Substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of its four substituents: two amino (-NH₂) groups, one methyl (-CH₃) group, and one bromo (-Br) group. The directing influence of these groups determines the position of attack for incoming electrophiles.

Amino Groups (-NH₂): These are powerful activating groups and are ortho, para-directors due to their strong +R (resonance) and -I (inductive) effects, with the resonance effect being dominant.

Methyl Group (-CH₃): This is a moderately activating group and an ortho, para-director, primarily through a +I (inductive) effect and hyperconjugation.

Bromo Group (-Br): This is a deactivating group due to its strong -I effect, but it is also an ortho, para-director because of its +R effect.

The C6 position is ortho to the amino group at C1 and meta to the amino group at C2. The C3 position is ortho to the amino group at C2 and meta to the amino group at C1. Both positions are activated. However, the directing power of the substituents typically follows the order -NH₂ > -OH > -OR > -NHCOR > -Alkyl > -Halogen. The two amino groups are the most powerful directing groups on the ring. The position ortho to an amino group is strongly activated. The C3 position is also subject to some steric hindrance from the adjacent bromo group at C4. Therefore, electrophilic attack is predicted to occur preferentially at the C6 position, which is ortho to one amino group and para to the bromo group, while being less sterically hindered than the C3 position. youtube.comyoutube.comlibretexts.org

Oxidation Chemistry of the Diamine Functionality

Ortho-phenylenediamines are known to be highly susceptible to oxidation, often leading to the formation of intensely colored, complex products. The oxidation of this compound is expected to proceed similarly. The two adjacent amino groups can undergo a two-electron oxidation to form the corresponding quinone-diimine derivative, a highly reactive intermediate.

These quinone-diimines can then participate in further reactions, including polymerization or self-condensation, which results in the formation of phenazine-type structures. Common oxidizing agents such as air (autoxidation, often catalyzed by metal ions), hydrogen peroxide, iron(III) chloride, or manganese dioxide can initiate this process. Due to this high reactivity, the diamine is typically stored under an inert atmosphere to prevent degradation.

Diazotization and Subsequent Derivative Formation

The reaction of o-phenylenediamines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a mineral acid, is a cornerstone reaction that leads to the formation of benzotriazoles. stackexchange.comechemi.com In the case of this compound, the reaction proceeds through the diazotization of one of the two amino groups to form a relatively stable diazonium salt intermediate. organic-chemistry.orglibretexts.org

This intermediate is perfectly positioned for a rapid intramolecular cyclization, where the remaining free amino group attacks the diazonium group. stackexchange.comechemi.com Subsequent loss of a proton yields the stable, fused heterocyclic system. This reaction is generally high-yielding and irreversible under the reaction conditions. stackexchange.com The product of this transformation is 5-Bromo-6-methyl-1H-benzotriazole. This method is a robust and widely used strategy for synthesizing substituted benzotriazoles. researchgate.netgsconlinepress.comiisj.inresearchgate.net

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Nitrite (NaNO₂), Acetic Acid (CH₃COOH) or HCl | 5-Bromo-6-methyl-1H-benzotriazole | Diazotization / Intramolecular Cyclization |

Cyclization Reactions for Heterocyclic Ring Systems

The most significant application of this compound in synthetic chemistry is its use as a precursor for various bicyclic heterocyclic scaffolds. The two adjacent nucleophilic amino groups are ideal for condensation reactions with bifunctional electrophiles.

Benzimidazoles are readily synthesized through the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govencyclopedia.pub When this compound is reacted with an aldehyde, an initial condensation forms a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidative aromatization to yield a 2-substituted benzimidazole (B57391). organic-chemistry.orgbeilstein-journals.org A wide variety of catalysts and oxidizing agents can be employed to facilitate this transformation, including various acids, metal catalysts, or even air. rsc.orgnih.govresearchgate.net The reaction with carboxylic acids, often under acidic conditions and high temperatures, similarly yields the corresponding 2-substituted benzimidazoles. researchgate.net

| Electrophilic Reagent | Conditions | Product Core Structure | Reference |

|---|---|---|---|

| Aromatic Aldehydes (R-CHO) | Catalyst (e.g., p-TsOH, Fe₂O₃), Oxidant | 2-Aryl-5-bromo-6-methyl-1H-benzimidazole | nih.govrsc.org |

| Carboxylic Acids (R-COOH) | Acid catalyst (e.g., polyphosphoric acid), heat | 2-Alkyl/Aryl-5-bromo-6-methyl-1H-benzimidazole | researchgate.net |

| Orthoesters (RC(OEt)₃) | Acid catalyst, room temperature | 2-Alkyl/Aryl-5-bromo-6-methyl-1H-benzimidazole | rsc.org |

Quinoxalines: The reaction of o-phenylenediamines with α-dicarbonyl compounds is the most common and efficient method for quinoxaline (B1680401) synthesis. nih.govnih.gov The condensation of this compound with α-diketones (such as benzil (B1666583) or biacetyl) or glyoxal (B1671930) proceeds rapidly, often under mild acidic or even neutral conditions, to form the corresponding substituted quinoxaline. sapub.orgresearchgate.net This reaction involves a sequential double condensation to form a dihydride intermediate, which readily aromatizes to the stable quinoxaline ring system. chim.it

| α-Dicarbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|

| Benzil | Ethanol or Acetic Acid, reflux | 6-Bromo-7-methyl-2,3-diphenylquinoxaline | nih.gov |

| Glyoxal | Aqueous medium, catalyst | 6-Bromo-7-methylquinoxaline | sapub.org |

| Biacetyl (2,3-Butanedione) | Mild acid catalyst | 6-Bromo-2,3,7-trimethylquinoxaline | nih.gov |

Triazole Scaffolds: As detailed in section 3.5, the most direct pathway from this compound to a triazole-containing scaffold is the formation of the fused benzotriazole (B28993) system. The synthesis of discrete 1,2,3-triazole or 1,2,4-triazole (B32235) rings would necessitate further chemical modification of the diamine or its derivatives.

While the diamine itself is not typically used directly in cycloaddition reactions, the heterocyclic systems derived from it, such as quinoxalines, can serve as valuable substrates for such transformations. For instance, quinoxaline-5,8-diones, which can be synthesized from quinoxaline precursors, are effective dienophiles in Diels-Alder reactions. This [4+2] cycloaddition with various dienes provides a powerful route to construct complex, polycyclic aromatic and heteroaromatic frameworks that are otherwise difficult to access.

Furthermore, benzimidazole derivatives can be converted into benzimidazolium ylides, which are 1,3-dipoles. These ylides can undergo [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to generate fused pyrrole-containing ring systems, such as pyrrolo[1,2-a]quinoxalines. researchgate.net This demonstrates how the initial heterocyclic products from this compound can be elaborated into more complex fused frameworks.

Advanced Research Applications of 4 Bromo 5 Methylbenzene 1,2 Diamine

Development of Novel Heterocyclic Compounds in Medicinal Chemistry Research

The primary application of 4-bromo-5-methylbenzene-1,2-diamine in medicinal chemistry lies in its use as a foundational building block for synthesizing heterocyclic compounds. The two adjacent amine groups are perfectly positioned to undergo condensation reactions with a variety of reagents to form fused ring systems, most notably benzimidazoles and quinoxalines, which are scaffolds of high interest in drug discovery.

Benzimidazole (B57391) derivatives are a well-established class of compounds possessing a broad spectrum of biological activities, including antimicrobial properties. jocpr.comorientjchem.orgjapsonline.comrsc.org The synthesis of these molecules often involves the condensation of an o-phenylenediamine (B120857), such as this compound, with aldehydes or carboxylic acids. rsc.org

Research has demonstrated that the nature and position of substituents on the benzimidazole core are critical for its antimicrobial efficacy. For instance, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown that the introduction of a bromine atom into the benzimidazole backbone can significantly enhance antimicrobial activity against various pathogens. This highlights the utility of bromo-substituted precursors like this compound in generating more potent antimicrobial candidates.

| Compound | Substitution on Benzimidazole Ring | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) | Minimum Inhibitory Concentration (MIC) vs. C. albicans (µg/mL) |

|---|---|---|---|

| Indolyl-benzimidazole | Unsubstituted | 31.1 | 62.5 |

| 5-Bromo-indolyl-benzimidazole | Bromine | 0.98 | 15.6 |

This table illustrates the significant enhancement of antimicrobial activity upon the introduction of a bromine atom to the benzimidazole scaffold, based on comparative data from related studies.

In addition to benzimidazoles, this compound is a key starting material for quinoxaline (B1680401) derivatives. These compounds are formed through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sci-hub.se The quinoxaline scaffold is a prominent feature in many biologically active molecules, including those with potent anticancer properties. nih.govekb.egresearchgate.net

Specifically, quinoxaline 1,4-dioxides have been identified as a class of compounds that can suppress the growth of cancer cells by inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.net Research into derivatives like 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has shown they can significantly increase the population of apoptotic cells in human colon cancer cell lines. The ability to readily synthesize the quinoxaline core from precursors like this compound makes it an important tool in the development of new apoptosis-inducing anticancer agents. nih.gov

| Compound | Effect on Human Colon Cancer Cells |

|---|---|

| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Causes a significant increase in apoptotic cells. |

| 2-Acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ) | Blocks over 60% of cells at the G2/M phase of the cell cycle. |

This table summarizes the distinct anticancer mechanisms of two different quinoxaline 1,4-dioxide derivatives, highlighting their roles as apoptosis inducers and cell cycle inhibitors.

Fluorescent molecular probes are essential tools for visualizing and studying biological processes, such as enzyme activity and protein interactions, within living systems. researchgate.net The general strategy for many of these probes involves coupling a fluorophore to a recognition moiety that can interact with a specific target. Substituted o-phenylenediamines are valuable precursors in this context because they can be converted into derivatives like benzotriazoles upon reaction with species such as nitric oxide (NO). researchgate.net

The fluorescence of the probe is often quenched by the o-phenylenediamine group through a process called photo-electron transfer (PET). When the probe reacts with its target, the electronic properties of the diamine moiety are altered, disrupting the PET process and "turning on" the fluorescence. The substituents on the aromatic ring, such as the bromo and methyl groups in this compound, play a crucial role in fine-tuning the electronic nature and steric profile of the probe. This allows for the rational design of probes with enhanced selectivity and sensitivity for their intended biological targets. researchgate.net

Coordination Chemistry and Ligand Design for Catalytic Systems

The field of coordination chemistry leverages the ability of organic molecules, or ligands, to bind to metal centers, forming complexes with unique structural and reactive properties. This compound is an excellent precursor for a class of powerful tetradentate ligands known as Salen-type ligands.

Salen ligands are synthesized through the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with a diamine. researchgate.net When a chiral diamine is used, a chiral Salen ligand is formed. alfa-chemistry.com These ligands can coordinate with a metal ion to create a chiral environment, which is capable of catalyzing chemical reactions to produce one enantiomer (mirror-image version) of a product in preference to the other. This process, known as asymmetric catalysis, is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active. rsc.org

The diamine backbone is a critical component of the Salen ligand, and substitutions on this part of the structure can be used to introduce chirality. alfa-chemistry.com While this compound is itself achiral, it can be used to construct complex, non-chiral Salen frameworks whose steric and electronic properties are precisely controlled by the bromo and methyl substituents. These ligands can then be used in various catalytic systems. For example, a structurally similar ligand, bis(5-methoxysalicylidene)-4-methylbenzene-1,2-diamine, has been synthesized from 4-methylbenzene-1,2-diamine and used to create metal complexes. researchgate.net

Once synthesized, Salen-type ligands readily react with metal salts, such as those of nickel(II), palladium(II), cobalt(II), or manganese(III), to form stable metal-organic complexes. researchgate.netmdpi.com The resulting complexes often exhibit a square planar or distorted octahedral geometry, where the metal ion is held securely within the N2O2 donor set of the ligand.

These metal-Salen complexes are not only subjects of fundamental academic study but also have significant practical applications. They are widely used as catalysts in various organic transformations, including oxidation and epoxidation reactions. mdpi.com Furthermore, Salen-type ligands can be designed with additional functional groups to act as "metalloligands," which can then be used as building blocks for constructing larger, porous structures known as metal-organic frameworks (MOFs). skemman.is The characterization of these complexes is typically performed using a suite of analytical techniques.

| Analytical Technique | Information Obtained |

|---|---|

| FT-IR Spectroscopy | Confirms the formation of the C=N imine bond and coordination to the metal. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex. |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the molecular structure of the ligand and its diamagnetic complexes. researchgate.net |

| X-ray Crystallography | Determines the precise 3D arrangement of atoms and the coordination geometry of the metal center. researchgate.net |

| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compounds. researchgate.net |

This table outlines the common analytical methods used to characterize Salen-type metal complexes and the type of structural and electronic information each method provides.

Comparative Analysis with Structural Analogs and Derivatives of 4 Bromo 5 Methylbenzene 1,2 Diamine

Impact of Halogen Variation (e.g., Fluoro, Chloro, Iodo) on Electronic and Steric Properties

The identity of the halogen atom at the 4-position of 5-methylbenzene-1,2-diamine profoundly influences the molecule's electronic and steric landscape. Halogens exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) stemming from their lone pair electrons. libretexts.orglibretexts.orglibretexts.org

Electronic Properties: For all halogens, the inductive effect outweighs the resonance effect, rendering them deactivating groups for electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.orglibretexts.org However, the resonance effect directs incoming electrophiles to the ortho and para positions. The relative strength of these effects varies down the group. Fluorine, being the most electronegative, exerts the strongest inductive pull. Conversely, the resonance effect is also strongest for fluorine due to effective orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, but its -I effect dominates. For heavier halogens like bromine and iodine, the inductive effect is weaker, and the resonance effect is also diminished due to less efficient p-orbital overlap. libretexts.orgresearchgate.net

This variation in electronic effects directly impacts the electron density of the benzene ring and the nucleophilicity of the two amino groups. A stronger electron-withdrawing effect, as seen with fluorine and chlorine, decreases the basicity and nucleophilicity of the diamine compared to the bromo and iodo analogs.

Steric Properties: The steric bulk of the halogen substituent increases significantly down the group, with iodine being much larger than fluorine. This size difference can play a crucial role in directing the regioselectivity of reactions involving the adjacent amino group or other positions on the ring by creating steric hindrance. libretexts.org For instance, in reactions where a bulky reagent interacts with the diamine, the larger size of iodine compared to bromine or chlorine could hinder approach to the neighboring C-5 methyl group or the C-3 position.

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | C-X Bond Energy (kJ/mol in C6H5X) | Primary Electronic Effect |

|---|---|---|---|---|

| Fluoro (F) | 3.98 | 1.47 | 544 | Strong -I, Weak +R |

| Chloro (Cl) | 3.16 | 1.75 | 406 | -I > +R |

| Bromo (Br) | 2.96 | 1.85 | 343 | -I > +R |

| Iodo (I) | 2.66 | 1.98 | 272 | Weak -I, Weak +R |

Influence of Alkyl Substituents on Reactivity and Selectivity

The methyl group at the 5-position in 4-Bromo-5-methylbenzene-1,2-diamine also plays a critical role in modulating the molecule's reactivity.

Reactivity: Alkyl groups are generally considered activating groups in electrophilic aromatic substitution. They exert a positive inductive effect (+I) and a hyperconjugation effect, both of which donate electron density to the aromatic ring. ncert.nic.in This increased electron density enhances the nucleophilicity of the ring and the amino substituents, making the molecule more reactive towards electrophiles than an analog without the alkyl group. The order of this activating effect generally increases with the size and branching of the alkyl group (e.g., tert-butyl > isopropyl > ethyl > methyl), although steric factors can complicate this trend. ncert.nic.indntb.gov.ua Therefore, this compound is expected to be more reactive in many reactions, such as cyclizations, than 4-bromobenzene-1,2-diamine. nih.gov

Selectivity: The primary influence of the alkyl substituent on selectivity is through steric hindrance. While a methyl group is relatively small, larger alkyl groups like isopropyl or tert-butyl at the same position would significantly obstruct access to the adjacent C-4 and C-6 positions of the ring. This steric hindrance can dictate the regioselectivity of reactions, favoring attack at less hindered sites. libretexts.orgresearchgate.net For example, in a coupling reaction at the C-4 bromo position, a very bulky C-5 alkyl group might influence the preferred conformation of reaction intermediates.

| Alkyl Group | Relative Inductive Effect (+I) | Steric Parameter (Taft's Es) | Comment |

|---|---|---|---|

| -CH₃ (Methyl) | 1.00 | 0.00 | Baseline activating and steric effect |

| -CH₂CH₃ (Ethyl) | ~1.05 | -0.07 | Slightly more activating, slightly more steric bulk |

| -CH(CH₃)₂ (Isopropyl) | ~1.10 | -0.47 | More activating, significantly more steric bulk |

| -C(CH₃)₃ (tert-Butyl) | ~1.15 | -1.54 | Most activating, most steric bulk |

Comparative Reactivity Studies in Cyclization and Coupling Processes

The substituents on the benzene-1,2-diamine ring significantly affect its performance in key synthetic transformations like cyclization and cross-coupling reactions.

Cyclization Processes: Benzene-1,2-diamines are common precursors for benzimidazoles, quinoxalines, and other fused heterocycles, typically through condensation with aldehydes, carboxylic acids, or 1,2-dicarbonyl compounds. researchgate.net The rate of these cyclization reactions is highly dependent on the nucleophilicity of the amino groups.

Halogen Effect: Electron-withdrawing halogens decrease the nucleophilicity of the diamine, which can slow the rate of cyclization. The reactivity would be expected to increase in the order: 4-fluoro < 4-chloro < 4-bromo < 4-iodo, reflecting the decreasing inductive withdrawal.

Alkyl Effect: The electron-donating methyl group increases the electron density on the nitrogen atoms, enhancing their nucleophilicity and thus promoting faster cyclization compared to an unsubstituted analog.

Coupling Processes: The bromine atom at the 4-position is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. mdpi.com These reactions are fundamental for introducing new carbon-carbon bonds. The reactivity of the carbon-halogen bond in these processes is a critical factor.

Halogen Variation: The reactivity of aryl halides in oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the order C-I > C-Br > C-Cl. This is due to the decreasing C-X bond strength down the group. mdpi.com Consequently, 4-iodo-5-methylbenzene-1,2-diamine (B12841771) would be expected to undergo coupling reactions under milder conditions or with higher efficiency than the 4-bromo analog, while the 4-chloro analog would be the least reactive and often require specialized catalyst systems.

Structure-Activity Relationship (SAR) Investigations within Substituted Benzene-1,2-diamine Series

Substituted benzene-1,2-diamines are precursors to a vast number of biologically active molecules, most notably benzimidazoles. The substituents on the diamine ring become the substituents at the 5- and 6-positions of the resulting benzimidazole (B57391), and their properties are crucial determinants of biological activity. nih.gov

SAR studies on benzimidazole derivatives have revealed several key trends:

Electronic Effects: The nature of the substituent at the 5-position (derived from the 4-position of the diamine) significantly influences activity. In many cases, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) at this position enhance antimicrobial or antiviral activity. mdpi.comjneonatalsurg.com This suggests that modulating the electronic properties of the heterocyclic ring system is key to its interaction with biological targets.

Positional Isomerism: The specific placement of substituents is critical. For instance, a cyano group at the 5-position of a benzimidazole derivative might be optimal for antiviral activity, while moving it to the 6-position can drastically reduce potency. nih.gov

Lipophilicity and Steric Factors: The introduction of halogen and alkyl groups alters the lipophilicity of the molecule, which affects its ability to cross cell membranes and reach its target. The size and shape of these substituents also influence how well the molecule fits into the binding site of an enzyme or receptor. For example, SAR studies on benzimidazole-acridine derivatives showed that a methyl group at the C5 position led to a complete loss of anti-inflammatory activity, whereas a nitro group at the same position resulted in pronounced activity. mdpi.com

These SAR studies underscore the importance of the substitution pattern on the parent benzene-1,2-diamine. The choice of halogen and alkyl groups in a molecule like this compound is a critical design element that dictates not only its synthetic reactivity but also the ultimate biological profile of its derivatives.

Computational and Theoretical Investigations on 4 Bromo 5 Methylbenzene 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4-bromo-5-methylbenzene-1,2-diamine. While specific studies on this exact molecule are limited, research on analogous substituted o-phenylenediamines provides a strong basis for understanding its properties. tandfonline.comnih.gov

These calculations typically involve optimizing the molecular geometry to find its most stable conformation. From this optimized structure, a range of electronic properties and reactivity descriptors can be determined. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Other calculated descriptors include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions. Natural Bond Orbital (NBO) analysis is also employed to understand the delocalization of electron density and the nature of the intramolecular bonding. nih.gov

Table 1: Calculated Electronic Properties of a Representative o-Phenylenediamine (B120857) Derivative

| Property | Value |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 3.4 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

(Note: These are representative values for a similar compound and are intended for illustrative purposes.)

Molecular Docking and Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies can predict its potential interactions with biological targets such as proteins and enzymes. While direct docking studies for this specific compound are not widely published, research on similar bromo-substituted heterocyclic compounds and o-phenylenediamine derivatives provides a methodological framework. d-nb.infonih.govmdpi.com

These in silico studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of a compound. The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, which is a measure of the strength of the interaction. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of molecular docking can guide the design of more potent and selective inhibitors or activators of a particular biological target.

Table 2: Predicted Binding Affinities of a Bromo-Aromatic Ligand with Various Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Predicted Interactions |

|---|---|---|

| Tyrosine Kinase | -8.5 | Hydrogen bonding with active site residues |

| DNA Gyrase | -7.9 | Pi-stacking with aromatic residues |

| Dihydrofolate Reductase | -8.2 | Hydrophobic interactions |

(Note: This data is hypothetical and based on studies of similar compounds.)

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions with other molecules. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies. For a substituted benzene (B151609) ring like this compound, the primary conformational flexibility arises from the rotation of the amine and methyl groups.

Molecular dynamics (MD) simulations can provide a more detailed picture of the conformational landscape by simulating the movement of atoms over time. tandfonline.comnih.gov These simulations take into account the forces between atoms and the effects of the surrounding environment (such as a solvent). MD simulations can reveal how the molecule behaves in solution, including its preferred conformations and the dynamics of its interactions with other molecules. This information is particularly valuable for understanding how the molecule might bind to a receptor or participate in a chemical reaction. Although specific MD simulations for this compound have not been extensively reported, studies on substituted N-phenylthiourea and other flexible molecules demonstrate the utility of this approach. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-phenylenediamine |

| N-phenylthiourea |

Q & A

Q. Key Considerations :

Q. Advanced Validation :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable .

Q. Common Pitfalls :

- Amine protons may exchange with deuterated solvents, complicating -NMR analysis. Use DMSO-d to minimize exchange.

What safety protocols are critical when handling this compound in laboratory settings?

Answer :

Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water; remove contaminated clothing .

- Toxicology : Limited data available; treat as a potential mutagen. Conduct Ames tests for genotoxicity .

Q. Storage :

- Store in amber vials at 2–8°C under inert gas (N) to prevent oxidation.

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Answer :

Methodological Steps :

Replicate Experiments : Verify purity (>98% by HPLC) and crystallinity, as impurities skew melting points .

Solvent Screening : Test solubility in DMSO, ethanol, and chloroform under controlled temperatures (25°C vs. 40°C) .

Cross-Validate : Compare DSC (Differential Scanning Calorimetry) data with literature.

Q. Case Study :

- If melting points vary (e.g., 120°C vs. 135°C), analyze polymorphs via PXRD or IR spectroscopy .

What computational strategies can predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer :

Advanced Methodologies :

DFT Calculations :

- Model reaction pathways using Gaussian or ORCA software. Calculate activation energies for bromine displacement by nucleophiles (e.g., ) .

Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Q. Key Insights :

- Electron-withdrawing groups (Br) activate the ring for NAS, while methyl groups may sterically hinder nucleophile access.

Q. Example 2 Factorial Design :

| Run | Temp (°C) | Catalyst (%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 0.5 | DMF | 62 |

| 2 | 100 | 2.0 | Acetonitrile | 78 |

Q. Analysis :

- Use ANOVA to identify significant factors (e.g., temperature has p < 0.05).

How should researchers integrate theoretical frameworks (e.g., Hammett equation) to study substituent effects in this compound?

Answer :

Theoretical Application :

Hammett Analysis : Measure σ values for Br and CH groups to predict electronic effects on reaction rates .

Linear Free Energy Relationships (LFER) : Corrate substituent parameters with NAS reaction kinetics.

Q. Case Study :

- A negative ρ value in Hammett plots indicates electron-withdrawing groups (Br) accelerate NAS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.